molecular formula C10H11N3O B13343853 (2-(Furan-3-yl)-6-methylpyrimidin-4-yl)methanamine

(2-(Furan-3-yl)-6-methylpyrimidin-4-yl)methanamine

Cat. No.: B13343853
M. Wt: 189.21 g/mol
InChI Key: ANWVMXBFFZLWMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Furan-3-yl)-6-methylpyrimidin-4-yl)methanamine is a heterocyclic compound that features both furan and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Furan-3-yl)-6-methylpyrimidin-4-yl)methanamine typically involves the formation of the pyrimidine ring followed by the introduction of the furan moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-amino-4,6-dimethylpyrimidine with furan-3-carbaldehyde in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

(2-(Furan-3-yl)-6-methylpyrimidin-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can introduce various functional groups onto the pyrimidine or furan rings .

Scientific Research Applications

Chemistry

In chemistry, (2-(Furan-3-yl)-6-methylpyrimidin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its heterocyclic nature. It can also serve as a precursor for the synthesis of biologically active molecules .

Medicine

Its structural features make it a candidate for the development of new therapeutic agents targeting various diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (2-(Furan-3-yl)-6-methylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Furan-3-yl)-6-methylpyrimidin-4-yl)methanamine is unique due to the presence of both furan and pyrimidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

[2-(furan-3-yl)-6-methylpyrimidin-4-yl]methanamine

InChI

InChI=1S/C10H11N3O/c1-7-4-9(5-11)13-10(12-7)8-2-3-14-6-8/h2-4,6H,5,11H2,1H3

InChI Key

ANWVMXBFFZLWMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2=COC=C2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.